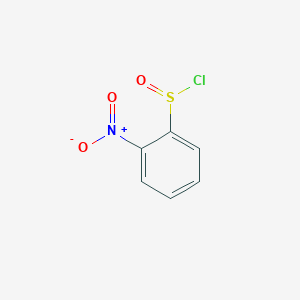

2-nitrobenzenesulfinyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-nitrobenzenesulfinyl Chloride is a useful research compound. Its molecular formula is C6H4ClNO3S and its molecular weight is 205.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Sulfonyl Derivatives

2-Nitrobenzenesulfinyl chloride is widely used as a reagent to form sulfonyl derivatives of alcohols and amines. This reaction involves the nucleophilic attack of alcohols or amines on the sulfonyl chloride group, leading to the formation of sulfonamides or sulfonate esters. These derivatives are crucial for further chemical modifications and applications in various fields including medicinal chemistry .

Preparation of Renin Inhibitors

The compound plays a pivotal role in synthesizing renin inhibitors, which are essential for studying blood pressure regulation. Renin inhibitors can help manage hypertension by modulating the renin-angiotensin system, making them potential candidates for new antihypertensive therapies .

Anticonvulsant Activity

Research indicates that derivatives synthesized from this compound exhibit anticonvulsant properties. These compounds are being explored for their potential use in treating epilepsy and other seizure disorders .

Antitumor Activity

Recent studies have demonstrated that certain derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). For example, some benzoxazepin-purine derivatives containing this sulfinyl group showed IC50 values below 1 μM, indicating potent antitumor activity .

Case Study 1: Development of Antihypertensive Agents

A research team utilized this compound to develop novel renin inhibitors. The study detailed the synthesis route, biological evaluation, and pharmacological profiling of the compounds derived from this reagent. The findings suggested that these inhibitors could effectively lower blood pressure in animal models, paving the way for future clinical trials.

Case Study 2: Anticonvulsant Screening

In another study focused on anticonvulsant activity, researchers synthesized several compounds using this compound and evaluated their efficacy in seizure models. The results highlighted several promising candidates with significant anticonvulsant effects compared to existing medications, demonstrating the compound's potential in neuropharmacology .

Case Study 3: Antitumor Activity Evaluation

A comprehensive evaluation was conducted on various derivatives of this compound against different cancer cell lines. The study employed a range of assays to assess cell viability and proliferation rates. Findings indicated that specific structural modifications led to enhanced cytotoxicity against targeted cancer cells, suggesting a viable path for developing new anticancer drugs .

化学反応の分析

Nucleophilic Substitution Reactions

2-NsCl reacts with nucleophiles, including amines and alcohols, to form sulfonamides or sulfonate esters. These reactions are typically conducted under mild conditions with bases like triethylamine (TEA) to neutralize HCl byproducts .

Key Examples:

-

Amine Sulfonylation :

ArSO2Cl+RNH2TEA, DCMArSO2NHR+HCl

Reaction with 4-methoxybenzylamine in dichloromethane (DCM) at 0°C yields the corresponding sulfonamide in 99% yield :Conditions: 1.05 eq. 2-NsCl, 1.1 eq. TEA, 2 h at room temperature.

-

Alcohol Sulfonylation :

Primary and secondary alcohols react with 2-NsCl in tetrahydrofuran (THF) or ethyl acetate to form sulfonate esters, which are intermediates in protecting group strategies .

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzylamine | Sulfonamide | 0°C → RT, TEA | 99% | |

| Benzyl alcohol | Sulfonate ester | THF, TEA, 2 h | 85% |

Selective Cleavage Reactions

The nitro group in 2-NsCl enables chemoselective cleavage under specific conditions:

-

Thiophenol-Mediated Cleavage :

Sulfonamides derived from 2-NsCl undergo selective deprotection using thiophenol in DMF, preserving the nitro group . This contrasts with para-nitro analogs, where nitro displacement may occur. -

DBU-Induced Cyclization :

Treatment of α-(2-nitrobenzenesulfonyl)amino ketones with 1,8-diazabicycloundec-7-ene (DBU) triggers tandem C–C and N–N bond formation, yielding indazole oxides (Scheme 1) .

Mechanistic Insight :

DBU abstracts protons, facilitating N–O bond scission and subsequent cyclization. The nitro group stabilizes transition states via resonance effects .

Solvolysis Kinetics

Solvolysis studies in hydroxylic solvents reveal an SN2 mechanism, with rate dependence on solvent nucleophilicity (NT) and ionizing power (YCl) .

Rate Data (45°C):

| Solvent | k (10−5 s−1) | NT | YCl |

|---|---|---|---|

| 100% MeOH | 3.21 ± 0.05 | 0.18 | -1.09 |

| 90% Acetone | 0.89 ± 0.02 | -0.47 | 1.12 |

| 80% EtOH | 1.76 ± 0.03 | 0.54 | 0.86 |

Equation :

logk=1.24NT+0.58YCl+logk0

The positive sensitivity to NT (l=1.24) confirms nucleophilic participation in the rate-determining step .

Reduction Reactions

The nitro group in 2-NsCl can be reduced to an amine under hydrogenation conditions (H2, Pd/C), enabling access to 2-aminobenzenesulfonyl derivatives .

Example :

Catalytic hydrogenation in ethanol at 50 psi H2 yields 2-aminobenzenesulfonyl chloride, a precursor for heterocyclic synthesis .

Comparative Reactivity

2-NsCl exhibits distinct reactivity compared to its para-nitro isomer:

| Parameter | 2-NsCl | 4-Nitrobenzenesulfonyl Chloride |

|---|---|---|

| Cleavage selectivity | High (no nitro displacement) | Moderate |

| Solvolysis rate (H2O) | 1.76 × 10−5 s−1 | 2.15 × 10−5 s−1 |

| Melting point | 64–69°C | 72–75°C |

The ortho-nitro group sterically hinders nucleophilic attack at the sulfur center, enhancing selectivity .

特性

CAS番号 |

36828-02-1 |

|---|---|

分子式 |

C6H4ClNO3S |

分子量 |

205.62 g/mol |

IUPAC名 |

2-nitrobenzenesulfinyl chloride |

InChI |

InChI=1S/C6H4ClNO3S/c7-12(11)6-4-2-1-3-5(6)8(9)10/h1-4H |

InChIキー |

ZMOZXVFGVAJRIJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。